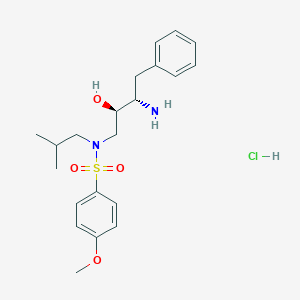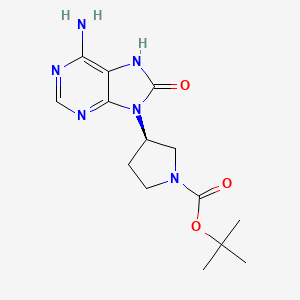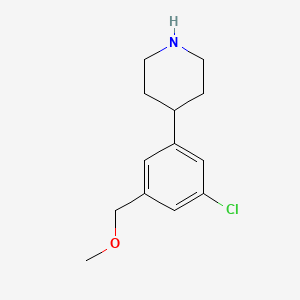
trans-4-Propylpyrrolidin-3-ol HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-4-Propylpyrrolidin-3-ol hydrochloride: is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities and its ability to act as a scaffold for drug development . The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of trans-4-Propylpyrrolidin-3-ol hydrochloride typically begins with commercially available starting materials such as 4-propylpyrrolidine and appropriate reagents for hydroxylation.
Purification: The resulting trans-4-Propylpyrrolidin-3-ol is then purified through crystallization or chromatography.
Formation of Hydrochloride Salt: The final step involves the reaction of trans-4-Propylpyrrolidin-3-ol with hydrochloric acid to form the hydrochloride salt, which is then isolated and dried.
Industrial Production Methods: Industrial production methods may involve large-scale microbial fermentation processes or continuous flow chemical synthesis to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-4-Propylpyrrolidin-3-ol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming trans-4-propylpyrrolidine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases to facilitate the reaction.
Major Products:
Oxidation: Formation of 4-propylpyrrolidin-3-one.
Reduction: Formation of trans-4-propylpyrrolidine.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of trans-4-Propylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl group and pyrrolidine ring allow it to form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity . This can lead to various biological effects, including enzyme inhibition or receptor activation.
Comparación Con Compuestos Similares
Pyrrolidine: A parent compound with a similar structure but lacking the hydroxyl and propyl groups.
trans-4-Hydroxy-L-proline: Another hydroxylated pyrrolidine derivative with different biological activities.
Pyrrolidin-2-one: A lactam derivative with distinct chemical properties and applications.
Uniqueness:
- The presence of both the hydroxyl and propyl groups in trans-4-Propylpyrrolidin-3-ol hydrochloride provides unique chemical reactivity and biological activity compared to its analogs .
- Its ability to form stable hydrochloride salts enhances its solubility and stability, making it more suitable for various applications .
Propiedades
Fórmula molecular |
C7H16ClNO |
|---|---|
Peso molecular |
165.66 g/mol |
Nombre IUPAC |
(3S,4R)-4-propylpyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-2-3-6-4-8-5-7(6)9;/h6-9H,2-5H2,1H3;1H/t6-,7-;/m1./s1 |
Clave InChI |
FECIVVIUQJHLRT-ZJLYAJKPSA-N |
SMILES isomérico |
CCC[C@@H]1CNC[C@H]1O.Cl |
SMILES canónico |
CCCC1CNCC1O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


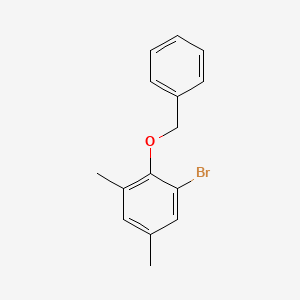
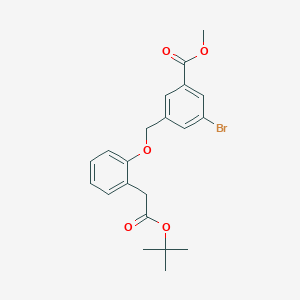
![2-Bromo-7-azaspiro[3.5]nonane trifluoroacetate](/img/structure/B14033186.png)
![6-Methoxyimidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B14033192.png)
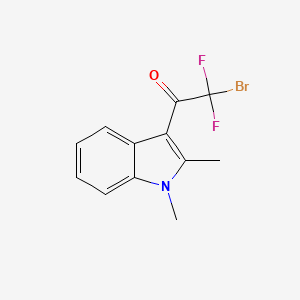
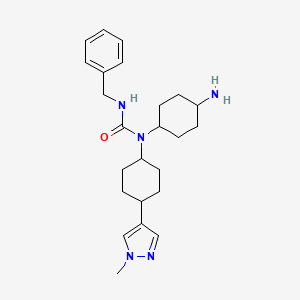
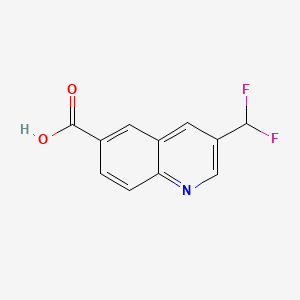
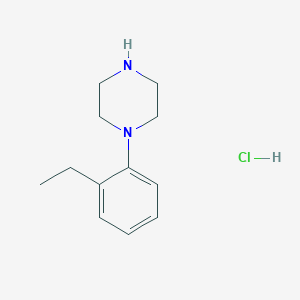
![Methyl 3-iodo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate](/img/structure/B14033230.png)
![2,5-Dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14033235.png)
